molecular formula C12H18ClF3N2O3S B15301228 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride

Cat. No.: B15301228
M. Wt: 362.80 g/mol
InChI Key: LIJDOJMQPRDPLF-UHFFFAOYSA-N
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Description

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride is a chemical compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes an amino group, diethyl groups, a trifluoroethoxy group, and a sulfonamide group, all attached to a benzene ring.

Preparation Methods

The synthesis of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 5-amino-2-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride with N,N-diethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and sulfonamide groups.

    Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives such as sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share the sulfonamide functional group but differ in their specific structures and substituents. The unique trifluoroethoxy group in 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride distinguishes it from other sulfonamides, potentially offering different biological activities and applications .

Properties

Molecular Formula

C12H18ClF3N2O3S

Molecular Weight

362.80 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H17F3N2O3S.ClH/c1-3-17(4-2)21(18,19)11-7-9(16)5-6-10(11)20-8-12(13,14)15;/h5-7H,3-4,8,16H2,1-2H3;1H

InChI Key

LIJDOJMQPRDPLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F.Cl

Origin of Product

United States

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